molecular formula C13H12F3NOS B8167532 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine

1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine

Cat. No.: B8167532
M. Wt: 287.30 g/mol
InChI Key: BBJCVGHZVAJUHF-UHFFFAOYSA-N
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Description

1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Uniqueness: 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine is unique due to its combination of a trifluoromethoxy group, a thiophene ring, and an ethanamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NOS/c1-8(17)12-6-9(7-19-12)10-4-2-3-5-11(10)18-13(14,15)16/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCVGHZVAJUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)C2=CC=CC=C2OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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